(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound is a methanone derivative featuring a 2,5-dichlorothiophen-3-yl group linked to a piperazine moiety, which is further substituted with a 6-methoxybenzo[d]thiazol-2-yl group.
- Thiophene core: Chlorinated thiophenes are known for their electron-withdrawing properties, enhancing metabolic stability and binding affinity in drug design .
- Piperazine linker: A common pharmacophore in CNS-targeting agents, facilitating interactions with neurotransmitter receptors .
- Methoxybenzothiazole: Benzothiazoles are privileged scaffolds in medicinal chemistry, often associated with antitumor, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S2/c1-24-10-2-3-12-13(8-10)25-17(20-12)22-6-4-21(5-7-22)16(23)11-9-14(18)26-15(11)19/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQYUCAOVWVQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in eukaryotes and is a common target for antifungal drugs.
Biochemical Pathways
The inhibition of CYP51 affects the biosynthesis of sterols, essential components of cellular membranes. Disruption of sterol biosynthesis can lead to altered membrane properties and potentially cell death, particularly in organisms that rely on specific sterols for survival.
Result of Action
The compound has shown antimicrobial and antioxidant activities. One of the synthesized compounds exhibited moderate activity against Bacillus subtilis and Penicillium fimorum. Additionally, some compounds showed good to excellent antioxidant activity compared with the control (ascorbic acid).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights:
The methoxybenzothiazole group may confer greater metabolic stability than the methylbenzothiazole in compound (I) .
Linker Flexibility :
- The rigid piperazine linker in the target compound contrasts with the propoxy spacer in 4c , which could influence conformational flexibility and receptor-binding kinetics.
Biological Activity: Compound (I) explicitly demonstrates antitumor activity, suggesting that the target compound’s benzothiazole-thiophene core may similarly interact with cancer-related targets .
Computational and Pharmacological Analysis
- Electrostatic Potential: Tools like Multiwfn could analyze electron density distribution in the target compound’s dichlorothiophene and methoxybenzothiazole groups, predicting sites for electrophilic/nucleophilic interactions.
- Dose-Effect Relationships : Methods from Litchfield and Wilcoxon may apply to future pharmacological studies, enabling rapid estimation of median effective doses (ED₅₀) for potency comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
